2-Hydroxy-4,6-dimethylbenzaldehyde
Description
Significance and Research Context of Substituted Hydroxybenzaldehydes
Substituted hydroxybenzaldehydes, such as salicylaldehyde (B1680747) and its derivatives, are pivotal intermediates in the chemical industry. arabjchem.org They serve as precursors for a wide array of products, including pharmaceuticals, fragrances, and polymers. The reactivity of the hydroxyl and aldehyde functionalities allows for a diverse range of chemical transformations, leading to the synthesis of more complex molecules. For instance, the reaction of salicylaldehydes with primary amines yields Schiff bases, a class of compounds with extensive applications in coordination chemistry and catalysis. acs.org
The specific positioning of substituents on the aromatic ring can direct the outcome of chemical reactions, a phenomenon known as regioselectivity. arabjchem.org This control is crucial for the efficient synthesis of target molecules with desired properties. Researchers have extensively studied how different substituents impact the electronic and steric environment of the molecule, thereby influencing its reactivity and interaction with other chemical species. nih.gov This understanding is critical for designing synthetic pathways that are both efficient and selective. nih.gov
Historical Development and Evolution of Research on 2-Hydroxy-4,6-dimethylbenzaldehyde
While the broader family of hydroxybenzaldehydes has a long history of study, research specifically focused on this compound has evolved as synthetic methodologies and analytical techniques have advanced. Early research into substituted phenols and their formylation reactions, such as the Reimer-Tiemann and Duff reactions, laid the groundwork for the synthesis of this and other related compounds. arabjchem.org These classical methods, however, often suffered from low yields and a lack of regioselectivity. arabjchem.org
The development of more sophisticated synthetic strategies, including the use of organometallic reagents and protecting groups, has enabled more controlled and higher-yielding syntheses of specifically substituted hydroxybenzaldehydes. This has allowed for a more detailed investigation of the unique properties of molecules like this compound. The ability to synthesize this compound with high purity has been instrumental in its characterization and the exploration of its potential applications.
Current Research Landscape and Future Trajectories for this compound
The current research landscape for this compound is characterized by its use as a versatile building block in the synthesis of a variety of organic molecules. Its derivatives, particularly Schiff bases and their metal complexes, are of significant interest due to their potential applications in areas such as catalysis, materials science, and medicinal chemistry.
Future research is likely to focus on several key areas. The development of even more efficient and sustainable synthetic methods for this compound and its derivatives will continue to be a priority. There is also considerable interest in exploring the full potential of its derivatives as functional materials, such as sensors, and as biologically active agents. The strategic placement of the methyl groups on the benzene (B151609) ring provides a unique steric and electronic environment that can be exploited to fine-tune the properties of the resulting molecules, opening up new avenues for discovery. A deeper understanding of the structure-property relationships in these compounds will be crucial for guiding the design of new molecules with tailored functionalities. nih.gov
Chemical Profile
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| Molecular Formula | C₉H₁₀O₂ nih.gov |
| Molecular Weight | 150.17 g/mol nih.gov |
| CAS Number | 70547-87-4 bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-3-7(2)8(5-10)9(11)4-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGLKIFRNFPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxy 4,6 Dimethylbenzaldehyde and Its Regioisomers
Aromatic Formylation Strategies for 2-Hydroxy-4,6-dimethylbenzaldehyde Synthesis
Aromatic formylation is a cornerstone of synthetic organic chemistry for producing aromatic aldehydes. mdpi.com For electron-rich substrates like phenols, these electrophilic substitution reactions are particularly effective. wikipedia.org The synthesis of this compound from 3,5-dimethylphenol involves the selective introduction of a formyl (-CHO) group at the ortho position relative to the hydroxyl group.
Lewis acids like titanium tetrachloride (TiCl₄) are effective mediators for the formylation of phenols. organic-chemistry.org The reaction of 3,5-dimethylphenol with a formylating agent in the presence of TiCl₄ provides a direct route to this compound. Dichloromethyl methyl ether is a common formylating agent in these reactions. mdpi.comsemanticscholar.org The Lewis acid plays a crucial role in activating the formylating agent and directing the substitution. The coordination of the titanium atom with the oxygen of the phenolic hydroxyl group favors the introduction of the formyl group at the less sterically hindered ortho position. mdpi.commdma.ch This chelation-controlled regioselectivity is a key advantage of this method. mdma.ch
A specific procedure involves dissolving 3,5-dimethylphenol in a solvent like dichloromethane, followed by the addition of TiCl₄ at a low temperature (e.g., 0°C). prepchem.com Dichloromethyl methyl ether is then added, and the reaction is carefully warmed. prepchem.com The process yields this compound after workup and purification. prepchem.com
Table 1: Lewis Acid-Mediated Synthesis of this compound
| Precursor | Lewis Acid | Formylating Agent | Solvent | Yield | Reference |
|---|
Classic named reactions provide alternative, though sometimes less efficient, routes for the formylation of phenols. These methods are forms of electrophilic aromatic substitution that work best with electron-rich starting materials like phenols. wikipedia.org
The Duff Reaction utilizes hexamine (hexamethylenetetramine) as the formyl carbon source in an acidic medium, such as acetic acid or trifluoroacetic acid. wikipedia.orgsynarchive.comthieme-connect.de The reaction requires a strongly electron-donating group, like the hydroxyl group in phenols, to proceed. wikipedia.org Formylation occurs preferentially at the ortho position to the activating group. wikipedia.orgsynarchive.com The mechanism involves the generation of an iminium ion from protonated hexamine, which acts as the electrophile. wikipedia.org Subsequent intramolecular redox reactions and hydrolysis yield the final aldehyde product. wikipedia.org While broadly applicable, the Duff reaction can be inefficient and sometimes results in low yields. wikipedia.orgyoutube.com
The Reimer-Tiemann Reaction is another method for the ortho-formylation of phenols. wikipedia.org This reaction typically involves treating a phenol (B47542) with chloroform (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide (B78521). wikipedia.orgunacademy.com The principal reactive species is dichlorocarbene (:CCl₂), generated from the deprotonation of chloroform. wikipedia.orglscollege.ac.in The electron-rich phenoxide ion attacks the electron-deficient dichlorocarbene, leading to the formation of a dichloromethyl-substituted phenol intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the salicylaldehyde (B1680747) derivative. wikipedia.org The reaction is generally carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. wikipedia.orglscollege.ac.in A known variation of this reaction involves substituting chloroform with carbon tetrachloride to produce phenolic acids. unacademy.comlscollege.ac.in When applied to substituted phenols, the Reimer-Tiemann reaction can sometimes lead to the formation of abnormal products like cyclohexadienones in addition to the expected aldehyde. organicreactions.org
Table 2: Comparison of Duff and Reimer-Tiemann Reactions for Phenol Formylation
| Feature | Duff Reaction | Reimer-Tiemann Reaction |
|---|---|---|
| Formylating Agent | Hexamine (Hexamethylenetetramine) wikipedia.orgwikipedia.org | Chloroform wikipedia.orgunacademy.com |
| Reactive Species | Iminium Ion wikipedia.org | Dichlorocarbene wikipedia.org |
| Medium | Acidic (e.g., acetic acid, TFA) synarchive.comthieme-connect.de | Basic (e.g., NaOH, KOH) unacademy.com |
| Selectivity | Prefers ortho-formylation wikipedia.orgsynarchive.com | Prefers ortho-formylation wikipedia.orglscollege.ac.in |
| Common Substrates | Electron-rich phenols wikipedia.org | Phenols, naphthols, electron-rich heterocycles wikipedia.orglscollege.ac.in |
The regioselectivity of formylation on electron-rich aromatic rings, such as 3,5-dimethylphenol, is governed by a combination of electronic and steric factors, as well as reaction conditions. The hydroxyl group is a powerful ortho-, para-directing activator. For the synthesis of this compound from 3,5-dimethylphenol, formylation must occur at the C2 position, which is ortho to the hydroxyl group and flanked by two methyl groups at the meta positions.
In Lewis acid-mediated reactions with TiCl₄, the high degree of ortho-selectivity is attributed to the formation of a titanium-phenolate complex. mdpi.comorganic-chemistry.orgmdma.ch This coordination brings the formylating agent into proximity with the ortho position, facilitating electrophilic attack there over the para position. mdpi.com This strategy is highly effective for achieving selective ortho-formylation. mdpi.comsemanticscholar.orgmdma.chnih.gov
In the Duff and Reimer-Tiemann reactions, the ortho-selectivity is also pronounced. For the Reimer-Tiemann reaction, the interaction between the electron-rich phenoxide and the highly electron-deficient dichlorocarbene favors ortho-formylation. wikipedia.orglscollege.ac.in In the Duff reaction, the formation of a hydrogen bond between the phenolic proton and the iminium species has been proposed to direct the electrophile to the ortho position, leading to a cyclohexa-2,4-dienone intermediate that dictates the site of formylation. semanticscholar.org
Oxidative Pathways to this compound
An alternative synthetic strategy involves the oxidation of a methyl group on a precursor phenol. For this compound, a logical precursor for such a pathway would be 2,4,6-trimethylphenol (B147578). This approach requires a method that can selectively oxidize one of the methyl groups to an aldehyde without over-oxidation to a carboxylic acid or degradation of the aromatic ring. sci-hub.se
The direct oxidation of cresol derivatives to their corresponding hydroxybenzaldehydes using molecular oxygen is a synthetically valuable but challenging transformation. sci-hub.se The difficulty lies in selectively oxidizing the methyl group while leaving the activated aromatic ring and the free hydroxyl group intact. sci-hub.se Various transition metal catalysts have been developed to achieve this transformation with improved selectivity and yield.
Catalysts based on cobalt, manganese, and copper have shown efficacy in the liquid-phase oxidation of cresols. sci-hub.se For instance, cerium-based catalysts have been shown to give high yields (>95%) of hydroxybenzaldehyde derivatives from the corresponding cresols in methanol at elevated temperatures and oxygen pressure. sci-hub.se Similarly, a heterogeneous catalyst composed of copper-manganese oxide supported on carbon has been used for the high-yield synthesis of p-hydroxybenzaldehyde from p-cresol. These systems often operate in the presence of a base and demonstrate that the choice of metal, solvent, and reaction conditions is critical for achieving high conversion and selectivity. While not specifically detailed for 2,4,6-trimethylphenol, these methodologies establish a precedent for the selective oxidation of a benzylic methyl group in a phenolic compound.
Table 3: Examples of Transition Metal Catalysts for Cresol Oxidation
| Catalyst System | Substrate Example | Oxidant | Key Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|---|---|
| Cerium compounds | Cresol derivatives | Oxygen gas | 120 °C, Methanol | Hydroxybenzaldehyde derivatives | >95% | sci-hub.se |
| CuMn-oxide on Carbon | p-Cresol | Oxygen gas | 348 K, Methanol, NaOH | p-Hydroxybenzaldehyde | 96% |
Peroxide-based oxidations offer another route for converting benzylic methyl groups into aldehydes. Reagents like hydrogen peroxide (H₂O₂) can be used, often in conjunction with a catalyst, to perform this transformation. The Baeyer-Villiger oxidation, which typically converts ketones to esters using peroxy acids, represents a different type of peroxide-based oxidation that can be used to synthesize phenols from aryl ketones. google.com For the direct conversion of a methyl group, the reaction is more akin to a benzylic oxidation.
The oxidation of hydroxybenzaldehydes to dihydroxybenzene compounds using hydrogen peroxide is a known process, but this involves the replacement of the aldehyde group rather than its formation. google.com The synthesis of phenols from benzoic acids can also be achieved using peroxide-based reagents. organic-chemistry.org For the specific goal of forming this compound from 2,4,6-trimethylphenol, a controlled oxidation is necessary. This would likely involve a system that generates a reactive oxygen species capable of attacking the C-H bonds of a methyl group. While specific, high-yield protocols for this exact transformation using peroxides are not extensively detailed in the provided context, the general principle of using oxidants like tert-butyl hydroperoxide (TBHP) with a suitable catalyst for the oxidation of benzylic positions is a well-established strategy in organic synthesis. organic-chemistry.org
Regioselective Control in the Synthesis of this compound and Related Aldehydes
The introduction of a formyl group (-CHO) onto the aromatic ring of 3,5-dimethylphenol can lead to the formation of two primary regioisomers: this compound and 4-hydroxy-2,6-dimethylbenzaldehyde. The position of the formyl group is directed by the activating hydroxyl and methyl groups on the benzene (B151609) ring. Controlling the reaction conditions and the choice of formylating agent are crucial for selectively synthesizing the desired 2-hydroxy isomer.
The regiochemical outcome of the formylation of 3,5-dimethylphenol is governed by a combination of electronic and steric effects, as well as the specific reaction conditions employed. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. In 3,5-dimethylphenol, the 2, 4, and 6 positions are activated.
Several classical formylation methods can be employed, each with its own characteristic regioselectivity:
Rieche Formylation: This method utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). For the formylation of 3,5-dimethylphenol, the Rieche reaction has been reported to yield a mixture of this compound and 4-hydroxy-2,6-dimethylbenzaldehyde in a 3:1 ratio, with a combined global yield of 78%. This indicates a preference for ortho-formylation over para-formylation under these conditions. The Lewis acid plays a critical role in activating the formylating agent and can influence the regioselectivity of the reaction.
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic compounds. The reaction is generally sensitive to both steric and electronic effects. For phenols, the reaction typically favors formylation at the para-position unless it is blocked. The electrophile in the Vilsmeier-Haack reaction is bulkier than in some other formylation methods, which can influence the accessibility of the ortho-positions.
Duff Reaction: The Duff reaction uses hexamethylenetetramine as the formyl source and typically requires strongly electron-donating groups on the aromatic ring, such as a hydroxyl group. This reaction shows a strong preference for ortho-formylation. However, if the ortho positions are sterically hindered, para-formylation can occur.
The preference for ortho-formylation in the Rieche reaction of 3,5-dimethylphenol can be attributed to the directing effect of the hydroxyl group, which can coordinate with the Lewis acid, thereby directing the electrophilic attack to the adjacent ortho positions. While both the 2- and 6-positions are ortho to the hydroxyl group, they are electronically equivalent. The formation of the 4-hydroxy isomer indicates that para-formylation also occurs to a lesser extent.
Table 1: Regioselectivity in the Formylation of 3,5-Dimethylphenol
| Formylation Method | Formylating Agent | Lewis Acid | Product Ratio (ortho:para) | Global Yield | Reference |
| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ | 3:1 | 78% |
Note: The ortho-isomer is this compound and the para-isomer is 4-hydroxy-2,6-dimethylbenzaldehyde.
Following the synthesis, a mixture of this compound and 4-hydroxy-2,6-dimethylbenzaldehyde is typically obtained. The separation of these closely related isomers is a critical step to isolate the pure desired product. Several chromatographic and crystallization techniques can be employed for this purpose, drawing on the principles used for the separation of structurally similar cresol isomers.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining very high purity, preparative HPLC is a powerful technique. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), is a common approach for separating aromatic isomers. The separation mechanism relies on the differential hydrophobic interactions of the isomers with the stationary phase. Phenyl-based stationary phases can also offer enhanced selectivity for aromatic compounds due to π-π interactions.
Crystallization Methods:
Fractional Crystallization: This technique relies on the differences in the solubility of the isomers in a particular solvent at a given temperature. By carefully selecting a solvent in which the two isomers have different solubilities, it is possible to selectively crystallize one isomer from the solution, leaving the other in the mother liquor. This process can be repeated to improve the purity of the desired isomer. The choice of solvent is critical and often requires empirical determination.
The successful separation and purification of this compound from its regioisomer are essential for its subsequent use in various synthetic applications. The choice of method depends on the scale of the separation, the required purity, and the available resources.
Chemical Reactivity and Derivatization of 2 Hydroxy 4,6 Dimethylbenzaldehyde
Transformations Involving the Aldehyde Moiety of 2-Hydroxy-4,6-dimethylbenzaldehyde
The aldehyde group is the most electrophilic site in this compound and readily undergoes nucleophilic attack and condensation reactions. These reactions are fundamental to extending the carbon skeleton and constructing new molecular frameworks.
Key transformations of the aldehyde group include:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-hydroxy-4,6-dimethylbenzoic acid, using various oxidizing agents. Common methods for aldehyde oxidation include using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). More environmentally benign methods, such as catalytic aerobic oxidation using N-Hydroxyphthalimide (NHPI), have also been developed for the oxidation of alcohols to aldehydes and could be applicable here. organic-chemistry.org
Reduction: The aldehyde can be reduced to a primary alcohol, yielding (2-hydroxy-4,6-dimethylphenyl)methanol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov
Knoevenagel Condensation: This is a crucial carbon-carbon bond-forming reaction where the aldehyde condenses with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl acetoacetate). sigmaaldrich.comnih.gov The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt, and is often followed by spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.org The Doebner modification of this reaction uses pyridine (B92270) and allows for condensation with compounds like malonic acid, which is then followed by decarboxylation. wikipedia.orgorganic-chemistry.org Green chemistry approaches for this condensation have been developed, utilizing solvent-free conditions or benign catalysts like ammonium bicarbonate. tue.nl
Wittig Reaction: This reaction provides a powerful method for converting the aldehyde into an alkene. masterorganicchemistry.comwikipedia.org It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent), such as that generated from (carbomethoxymethylene)triphenylphosphorane. organic-chemistry.orgresearchgate.net The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) depends on the nature and stability of the ylide used. organic-chemistry.org
Reactions of the Phenolic Hydroxyl Group in this compound
The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for a variety of substitution reactions at the oxygen atom.
Etherification (O-alkylation): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). For instance, reacting this compound with an alkyl halide like methyl iodide or ethyl bromide in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent like dimethyl sulfoxide (B87167) (DMSO) yields the corresponding alkoxy derivative. researchgate.net A reductive etherification process has also been demonstrated for 2-hydroxybenzaldehyde using isopropanol (B130326) in the presence of zirconium or hafnium catalysts, which could be applicable. osti.gov
Esterification: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. A notable example is the formation of methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate, which contains an ester linkage derived from a related phenolic acid. nih.gov
A significant synthetic strategy involves the simultaneous reaction of both the hydroxyl and aldehyde groups. For example, a one-pot O-alkylation/Wittig olefination of hydroxybenzaldehydes has been successfully carried out in DMSO to produce alkyl alkoxycinnamates in high yields. researchgate.net
Functionalization and Modification of the Aromatic Ring Substituents
The aromatic ring and its methyl substituents can also be chemically modified, although this often requires more specific and sometimes harsher conditions compared to reactions at the aldehyde and hydroxyl groups.
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the positions ortho (C3) and para (C5) to the hydroxyl group are available for substitution.
Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. Studies on related hydroxybenzaldehydes show that nitration occurs at the positions activated by the hydroxyl group. For example, the nitration of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) yields 2-hydroxy-5-nitrobenzaldehyde. semanticscholar.org For the target molecule, nitration would be expected to occur at the C3 or C5 position.
Oxidation of Methyl Groups: While the methyl groups on the aromatic ring are generally stable, they can be oxidized under specific catalytic conditions. For example, the selective oxidation of the para-methyl group of 2,4,6-trimethylphenol (B147578) to an aldehyde has been achieved using molecular oxygen with a copper(II) chloride catalyst or using hydrogen peroxide with a Cu(II)/neocuproine system. researchgate.net This suggests that selective oxidation of one of the methyl groups on this compound could be a potential, albeit challenging, pathway for further functionalization.
Synthesis of Novel Derivatives of this compound
The reactivity of this compound makes it an excellent starting material for synthesizing a variety of derivatives, often with interesting chemical and biological properties.
Schiff Base Formation and Imine Chemistry with this compound Scaffolds
The reaction between the aldehyde group of this compound and a primary amine leads to the formation of a Schiff base (an imine). The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a key feature of these compounds, contributing to their stability and influencing their chemical properties.
These reactions are typically carried out by refluxing the aldehyde and the amine in a solvent like ethanol. The formation of Schiff bases is a versatile method to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties. For example, Schiff bases derived from 2-hydroxybenzaldehyde have been synthesized and investigated for their potential as anticancer agents. ijrpc.com
Condensation and Cyclization Reactions
The presence of both a hydroxyl and an aldehyde group on the same aromatic ring facilitates various intramolecular and intermolecular condensation and cyclization reactions, leading to the formation of important heterocyclic systems.
Coumarin (B35378) Synthesis: Coumarins (1-benzopyran-2-ones) are a major class of compounds that can be synthesized from 2-hydroxybenzaldehydes. Several named reactions can be employed:
Pechmann Condensation: This involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst like sulfuric acid. maxwellsci.com Using 4,6-dimethylresorcinol (if available) and ethyl acetoacetate (B1235776) would be a route to a related coumarin.
Knoevenagel Condensation: Condensation of this compound with active methylene compounds like diethyl malonate, followed by intramolecular cyclization (lactonization), can yield coumarin derivatives. nih.gov
Perkin Reaction: While classically used with salicylaldehyde and acetic anhydride, modifications can lead to coumarin structures.
Wittig Reaction: An intramolecular Wittig reaction on an appropriate precursor derived from the starting aldehyde can also lead to coumarin formation. researchgate.net
Chromone (B188151) Synthesis: Chromones (1-benzopyran-4-ones) can be synthesized from 2-hydroxy-acetophenones, which are structurally related to the target aldehyde. The synthesis often proceeds through a chalcone (B49325) intermediate, formed by the Claisen-Schmidt condensation of a 2-hydroxyacetophenone (B1195853) with a benzaldehyde (B42025). researchgate.net Subsequent oxidative cyclization of the chalcone, for example using iodine in DMSO, yields the chromone ring. scispace.com While not a direct reaction of this compound, its structural motif is central to many chromone syntheses. ijrpc.comorganic-chemistry.org
The table below summarizes some key condensation and cyclization reactions.
| Reaction Name | Reactants with this compound (or related precursor) | Product Class |
| Schiff Base Formation | Primary Amines (R-NH₂) | Imines |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., Malononitrile, Diethyl malonate) | α,β-Unsaturated compounds, Coumarins |
| Wittig Reaction | Phosphonium Ylides (R₃P=CR'R'') | Alkenes |
| Pechmann Condensation | β-Ketoesters (e.g., Ethyl acetoacetate) with a related phenol | Coumarins |
| Claisen-Schmidt Condensation | Acetophenones (to form a chalcone intermediate) | Chalcones (precursors to Flavones/Chromones) |
Development of Diverse Analogs for Structure-Activity Relationship Studies
This compound serves as a scaffold for creating libraries of diverse analogs for structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry and materials science to understand how specific structural features of a molecule influence its biological activity or physical properties. researchgate.net
By systematically modifying the different functional groups of the molecule, researchers can probe the structural requirements for a desired effect. For example:
The aldehyde can be converted into various alkenes via the Wittig reaction or into different substituted imines via Schiff base formation.
The phenolic hydroxyl group can be converted into a series of ethers or esters with varying chain lengths or electronic properties.
The aromatic ring can be substituted with different groups (e.g., nitro, halogen, amino) to alter the electronic landscape of the molecule.
This systematic derivatization allows for the identification of key pharmacophores or material-defining moieties. For instance, SAR studies on natural hydroxybenzaldehydes have been conducted to evaluate their antioxidant properties, revealing the importance of the position and number of hydroxyl groups. researchgate.net Similarly, SAR studies on stilbene (B7821643) derivatives, which can be synthesized from benzaldehydes, have shown that the presence and position of hydroxyl groups are critical for their antimicrobial activity. nih.gov The development of such analog libraries is a cornerstone of rational drug design and materials development.
Coordination Chemistry of 2 Hydroxy 4,6 Dimethylbenzaldehyde
Chelation Properties of 2-Hydroxy-4,6-dimethylbenzaldehyde as a Ligand
This compound is expected to function as a bidentate chelating ligand, coordinating to a metal ion through two donor atoms. The primary coordination sites are the oxygen atom of the deprotonated phenolic hydroxyl group (-O⁻) and the oxygen atom of the aldehyde group (C=O). Upon deprotonation of the hydroxyl group, a stable six-membered chelate ring can be formed with a central metal ion. This chelation is a common feature for o-hydroxyaryl aldehydes and ketones.
The presence of two methyl groups on the aromatic ring at positions 4 and 6 influences the electronic properties of the ligand. Methyl groups are electron-donating, which increases the electron density on the aromatic ring and, consequently, on the donor oxygen atoms. This enhanced electron density can increase the basicity of the donor atoms, potentially leading to the formation of more stable metal complexes compared to the unsubstituted salicylaldehyde (B1680747). The general structure of chelation is a well-established principle in coordination chemistry.
Chelating agents are capable of binding to toxic metal ions to form complex structures which are easily excreted from the body. nih.gov The ability of a chelating agent to form a stable complex with a toxic metal can shield biological targets from the metal ion, thereby reducing local toxicity. nih.gov
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in a suitable solvent like ethanol or methanol. The reaction is often carried out under reflux, and in some cases, a base may be added to facilitate the deprotonation of the phenolic hydroxyl group. The general synthetic route for preparing metal complexes of Schiff bases derived from substituted salicylaldehydes involves adding a hot ethanolic solution of the metal salt to a hot solution of the ligand. sbmu.ac.ir
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and composition.
Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is confirmed by shifts in the characteristic IR absorption bands. The broad band corresponding to the phenolic -OH group (around 3300-3400 cm⁻¹) in the free ligand is expected to disappear in the spectrum of the complex, indicating deprotonation and coordination. The C=O stretching vibration (typically around 1650-1700 cm⁻¹) is expected to shift to a lower frequency upon coordination to the metal ion. Furthermore, new bands at lower frequencies (typically below 600 cm⁻¹) would appear, which can be assigned to the M-O stretching vibrations, confirming the formation of the metal-ligand bonds. sbmu.ac.ir
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. In the free ligand, absorptions are typically due to π-π* and n-π* transitions within the aromatic ring and the carbonyl group. Upon complexation, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion, and the original ligand bands may be shifted (either bathochromically or hypsochromically), indicating coordination. For instance, Cu(II) complexes with similar ligands often exhibit a broad d-d transition band in the visible region, suggestive of a square-planar or distorted octahedral geometry. sbmu.ac.ir
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is useful for confirming the structure of the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). Upon complexation, the signal for the phenolic -OH proton would disappear. The chemical shifts of the aromatic and aldehyde protons would also be affected by the coordination to the metal center.
Molar Conductance Measurements: These measurements are used to determine the electrolytic nature of the complexes. Low molar conductivity values for solutions of the complexes in solvents like DMF or DMSO indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal ion or are not present as counter-ions. sbmu.ac.ir
Magnetic Susceptibility Measurements: These measurements help in determining the geometry of the complexes. For example, a diamagnetic nature for a Ni(II) complex would suggest a square-planar geometry. sbmu.ac.ir
Table 1: Expected Spectroscopic Data for Metal Complexes of this compound (based on analogous compounds)
| Technique | Free Ligand | Metal Complex | Inference |
|---|---|---|---|
| IR (cm⁻¹) | ~3300-3400 (ν O-H), ~1650 (ν C=O) | Disappearance of ν O-H, ~1620-1640 (ν C=O), ~400-600 (ν M-O) | Deprotonation and coordination of hydroxyl and carbonyl oxygen. sbmu.ac.ir |
| UV-Vis (nm) | Bands for π-π* and n-π* transitions | Shift in ligand bands and appearance of new d-d transition bands | Coordination and specific geometry around the metal ion. sbmu.ac.ir |
| ¹H NMR (ppm) | Signal for -OH proton present | Disappearance of -OH proton signal, shifts in aromatic/aldehyde protons | Coordination of the phenolic oxygen. |
Reactivity and Stability of this compound Coordination Compounds
The stability of these coordination compounds is a key aspect of their chemistry. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are often employed to study the thermal stability of metal complexes. TGA can provide information about the decomposition pattern of the complex, including the loss of any coordinated or lattice solvent molecules and the temperature at which the organic ligand starts to decompose. For related metal complexes of Schiff bases, TGA has shown that the complexes can be stable up to certain temperatures, after which they decompose in steps, often leaving a metal oxide as the final residue. mdpi.com
Influence of Metal-Ligand Coordination on Reactivity and Regioselectivity in Synthesis
Coordination of this compound to a metal center can significantly alter the reactivity and regioselectivity of reactions involving the ligand. The metal ion can act as a Lewis acid, withdrawing electron density from the ligand and making certain positions on the aromatic ring more or less susceptible to electrophilic or nucleophilic attack.
The electron-donating methyl groups at positions 4 and 6, combined with the hydroxyl and aldehyde groups at positions 1 and 2 respectively, direct the regiochemistry of reactions on the aromatic ring. Upon coordination to a metal, the electron-withdrawing effect of the metal ion could modify this directing effect. For instance, in electrophilic substitution reactions, the metal center might deactivate the ring, but the regioselectivity would still be influenced by the interplay between the electronic effects of the substituents and the coordinated metal.
While specific studies on the influence of metal-ligand coordination on the regioselectivity of reactions for this compound complexes are not detailed in the provided search results, the principles can be inferred. For example, in reactions like formylation or acylation of phenols, the presence of a metal can influence which hydroxyl group is functionalized in a polyhydroxy system, thereby controlling the regioselectivity of the synthesis. Studies on the Reimer–Tiemann reaction of resorcinol monomethyl ether have shown that the presence of cyclodextrins can influence the regioselectivity to favor the formation of 2-hydroxy-4-methoxybenzaldehyde (B30951). researchgate.net This illustrates how the environment around a molecule can direct the outcome of a reaction, a principle that also applies to the coordination sphere of a metal complex.
Catalytic Applications of 2 Hydroxy 4,6 Dimethylbenzaldehyde and Its Derivatives
Role of 2-Hydroxy-4,6-dimethylbenzaldehyde as a Ligand in Metal-Catalyzed Reactions
The core structure of this compound, featuring a hydroxyl group ortho to an aldehyde, is ideal for forming Schiff base ligands. These ligands are synthesized through the condensation of the aldehyde with a primary amine. The resulting imine nitrogen and the phenolic oxygen can then chelate to a metal center, forming stable metal complexes. While direct catalytic applications of metal complexes derived from this compound are not widely reported, numerous studies on analogous salicylaldehyde (B1680747) derivatives demonstrate their efficacy in a range of metal-catalyzed reactions.
Schiff base complexes derived from substituted salicylaldehydes, such as 2,4-dihydroxybenzaldehyde (B120756) and 2-hydroxy-4-methoxybenzaldehyde (B30951), have been shown to be effective catalysts for various transformations, including oxidation reactions. tsijournals.comsbmu.ac.ir For instance, metal complexes of Schiff bases formed from chitosan (B1678972) and 2,4-dihydroxybenzaldehyde have been used in the catalytic epoxidation of 1-hexene. tsijournals.com The electronic and steric properties of the salicylaldehyde ring influence the catalytic activity of the metal center. The methyl groups on the this compound ring would be expected to enhance the electron-donating ability of the ligand and provide steric bulk, which could modulate the reactivity and selectivity of a coordinated metal catalyst.
Table 1: Catalytic Performance of Metal Complexes with Schiff Base Ligands Derived from Analogous Salicylaldehydes
| Catalyst Precursor (Schiff Base from) | Metal Ion | Reaction Type | Substrate | Product | Yield (%) | Reference |
| 2,4-dihydroxybenzaldehyde and Chitosan | Fe(III) | Epoxidation | 1-Hexene | Epoxyhexane | 65 | tsijournals.com |
| 2,4-dihydroxybenzaldehyde and Chitosan | Co(II) | Epoxidation | 1-Hexene | Epoxyhexane | 58 | tsijournals.com |
| 2,4-dihydroxybenzaldehyde and Chitosan | Ni(II) | Epoxidation | 1-Hexene | Epoxyhexane | 52 | tsijournals.com |
| 2,4-dihydroxybenzaldehyde and α-Naphthylamine | Cu(II) | DNA Cleavage | pUC18 DNA | Cleaved DNA | - | sbmu.ac.ir |
This table presents data for analogues of this compound to illustrate potential applications.
Organocatalysis Utilizing this compound Scaffolds
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of synthetic chemistry. rsc.orgumb.edu Aldehydes themselves can act as catalysts in certain reactions, often through mechanisms involving temporary intramolecularity. rsc.org More commonly, aldehyde scaffolds are incorporated into more complex organocatalytic structures.
There is no specific research detailing the use of this compound as an organocatalyst scaffold. However, its structure lends itself to derivatization into known catalyst classes. For example, condensation with a chiral amine could lead to a chiral imine, which could participate in iminium ion catalysis, a common activation mode in organocatalysis. The phenolic hydroxyl group could also engage in hydrogen bonding interactions with substrates, leading to bifunctional catalysis where the catalyst both activates the substrate and controls the stereochemistry. The development of new organocatalyst scaffolds is an active area of research, and the this compound framework represents a potentially tunable platform for such endeavors. nih.gov
Asymmetric Catalysis with Chiral Analogs of this compound
The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern chemistry. Chiral analogues of salicylaldehydes are frequently used to create privileged chiral ligands for asymmetric metal catalysis. magtech.com.cnresearchgate.netnih.gov A common strategy involves the condensation of a substituted salicylaldehyde with a chiral diamine or amino alcohol to produce a chiral Schiff base ligand. These ligands, often of the Salen, Salan, or Salalen type, can coordinate to a metal and create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netrsc.org
While no studies have specifically employed chiral derivatives of this compound for asymmetric catalysis, the principles are well-established with other salicylaldehydes. magtech.com.cn The steric and electronic properties imparted by the two methyl groups on the aromatic ring of this compound could be beneficial in designing new chiral ligands. These groups could influence the geometry of the metal complex and the precise orientation of substrates, potentially leading to high levels of enantioselectivity.
Table 2: Enantioselective Reactions Catalyzed by Metal Complexes of Chiral Schiff Bases Derived from Analogous Salicylaldehydes
| Salicylaldehyde Derivative | Chiral Amine/Amino Alcohol | Metal Ion | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Substituted Salicylaldehydes | Various Amino Alcohols | Ti | Trimethylsilylcyanation of Aldehydes | High | up to >99 | magtech.com.cn |
| Substituted Salicylaldehydes | Various Amino Alcohols | Cr | Diels-Alder Reaction | High | up to 98 | magtech.com.cn |
| Substituted Salicylaldehydes | Various Amino Alcohols | V | Sulfide Oxidation | High | up to 99 | magtech.com.cn |
| Substituted Salicylaldehydes | Various Amino Alcohols | Cu | Aldol Reaction | Moderate to High | up to 97 | magtech.com.cn |
This table presents data for analogues of this compound to illustrate potential applications in asymmetric catalysis.
Biological and Medicinal Chemistry Investigations of 2 Hydroxy 4,6 Dimethylbenzaldehyde and Its Analogs
Evaluation of Bioactivity Profiles
The biological and medicinal chemistry of 2-Hydroxy-4,6-dimethylbenzaldehyde and its related compounds has been a subject of research, with studies exploring a range of potential therapeutic properties. The following sections detail the findings regarding the antimicrobial, antiviral, antioxidant, apoptosis-inducing, and anti-inflammatory activities of this compound and its structural analogs.
While specific studies on the antimicrobial properties of this compound are not extensively available in the reviewed literature, research on its close analog, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), provides significant insights into the potential antibacterial and antifungal activities of this class of compounds.
Antibacterial Activity:
Investigations into HMB have demonstrated its efficacy against various bacterial strains. For instance, one study reported the minimum inhibitory concentration (MIC) of HMB against Staphylococcus aureus to be 1024 µg/ml, with the minimum bactericidal concentration (MBC) being twice the MIC. nih.gov The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular proteins and nucleic acids. nih.gov Further validation of this mechanism was provided by scanning electron microscopy (SEM) analysis, which showed structural changes in the bacterial cell morphology upon treatment with HMB. nih.gov
Another study highlighted the antibacterial activity of 2,4-dihydroxybenzaldehyde (B120756), another analog, against pathogenic bacteria such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. biomolther.org
Antifungal Activity:
The antifungal potential of benzaldehyde (B42025) derivatives has also been a focus of research. Studies have shown that the presence of a hydroxyl group at the ortho position of the aromatic ring in benzaldehydes enhances their antifungal activity. researchgate.net The mechanism is believed to involve the disruption of cellular antioxidation processes in fungi. researchgate.net
A close analog, 2-hydroxy-4-methoxybenzaldehyde, has been shown to possess significant antifungal properties. researchgate.net It is considered a promising compound with antibacterial and antibiofilm activities, suggesting its potential as a lead structure for developing new antibacterial drugs. nih.gov
Table 1: Antimicrobial Activity of 2-Hydroxy-4-methoxybenzaldehyde (HMB), an Analog of this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 1024 | 2048 | nih.gov |
Note: Data for the specific compound this compound is not available in the reviewed literature. This table presents data for a close analog.
Research into the antiviral properties of this compound is limited. However, studies on hydroxy-substituted benzaldehydes have indicated their potential as antiviral agents. For instance, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and its derivatives have been investigated for their ability to inhibit the replication of viruses such as Herpes Simplex Virus 1 (HSV-1). It has been suggested that substitutions on the 2-hydroxybenzaldehyde scaffold are crucial for high antiviral activity. The specific contribution of the 4,6-dimethyl substitution pattern to the antiviral profile remains an area for further investigation.
Direct studies detailing the antioxidant activity and reactive oxygen species (ROS) scavenging mechanisms of this compound are not prominent in the available literature. However, the antioxidant potential of hydroxybenzaldehydes as a class is recognized. The presence of a hydroxyl group on the benzene (B151609) ring is a key structural feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.
A study on natural hydroxybenzaldehydes suggests that their antioxidant activity is closely related to their structure, including the position and number of hydroxyl groups. researchgate.net For instance, 2,4-dihydroxybenzaldehyde has been reported to slightly decrease the level of reactive oxygen species in stimulated macrophages. biomolther.org The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). The specific ROS scavenging mechanisms of this compound, including its interaction with enzymatic and non-enzymatic antioxidant systems, require further elucidation.
There is a notable lack of direct scientific literature investigating the apoptosis-inducing capabilities of this compound in cellular systems. While research has been conducted on derivatives of related compounds, such as 2'-hydroxycinnamaldehyde, which has been shown to induce apoptosis, these findings cannot be directly extrapolated to this compound due to significant structural differences. nih.gov Studies on substituted 2-hydroxy-N-(arylalkyl)benzamides have also shown apoptosis induction in cancer cell lines, but these are amide derivatives and not the aldehyde itself. Therefore, the potential of this compound to trigger programmed cell death remains an uninvestigated area.
Specific studies on the anti-inflammatory effects of this compound are not available in the reviewed scientific literature. However, research on structurally related compounds provides some context. For example, 2,4-dihydroxybenzaldehyde has been shown to possess in vivo anti-inflammatory activity. biomolther.org It was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. biomolther.org Another related compound, 4-hydroxybenzaldehyde (B117250), has also demonstrated anti-inflammatory properties, suggesting that the hydroxybenzaldehyde scaffold may be a promising starting point for the development of anti-inflammatory agents. researchgate.net Investigations into benzaldehyde derivatives isolated from marine fungi have also revealed anti-inflammatory effects through the inhibition of pro-inflammatory mediators. nih.gov The specific impact of the dimethyl substitution at the 4 and 6 positions of the 2-hydroxybenzaldehyde core on inflammatory pathways has yet to be determined.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific structure-activity relationship (SAR) studies focusing exclusively on derivatives of this compound are scarce, general SAR principles for antimicrobial hydroxybenzaldehydes can be inferred from the literature.
The antimicrobial activity of hydroxybenzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of a hydroxyl group at the C-2 position (ortho to the aldehyde) is often considered crucial for enhanced biological activity. This is attributed to its ability to form intramolecular hydrogen bonds with the aldehyde group, which can affect the molecule's conformation and electronic properties.
In the context of antioxidant activity, SAR studies of natural hydroxybenzaldehydes have shown that the number and position of hydroxyl groups are key determinants of their radical scavenging capacity. researchgate.net The addition of electron-donating groups, such as methyl groups, can also influence the antioxidant potential by affecting the stability of the resulting phenoxyl radical. A comprehensive SAR study on a series of this compound derivatives would be necessary to systematically elucidate the impact of various functional groups on their diverse biological activities.
Mechanistic Insights into Biological Interactions
DNA Binding and Cleavage Mechanisms
While detailed studies focusing specifically on the DNA binding and cleavage mechanisms of this compound are not extensively documented in publicly available literature, insights can be drawn from the behavior of related phenolic and aldehydic compounds. Generally, small aromatic molecules can interact with DNA through various non-covalent modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. The planar aromatic ring of this compound suggests a potential for intercalative or groove-binding interactions.
The presence of a hydroxyl group and an aldehyde group provides sites for hydrogen bonding with the functional groups present in the major or minor grooves of DNA. However, without specific experimental data from techniques such as UV-visible spectroscopy, fluorescence spectroscopy, or circular dichroism on its interaction with calf thymus DNA (CT-DNA), the precise mode of binding remains speculative. Furthermore, the potential for DNA cleavage often relies on the compound's ability to generate reactive oxygen species (ROS) or to form a complex with a transition metal that can facilitate oxidative damage to the deoxyribose sugar or nucleotide bases. No specific studies demonstrating such cleavage activity for this compound were found.
Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase)
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia and gout. nih.gov While direct inhibitory studies of this compound on xanthine oxidase are not prominent in the literature, the activity of structurally similar flavonoids and phenolic compounds has been well-researched. nih.gov
Flavonoids, which share a phenolic substructure, are known to be potent inhibitors of xanthine oxidase. nih.gov The inhibitory mechanism often involves binding to the molybdenum-pterin active site of the enzyme, thereby competing with the natural substrate, xanthine. nih.govnih.gov For example, flavonoids such as luteolin (B72000) and apigenin (B1666066) have demonstrated strong inhibitory effects on xanthine oxidation. nih.gov The inhibition can be competitive, non-competitive, or mixed-type, depending on the specific structure of the inhibitor. Given the phenolic nature of this compound, it could potentially act as an inhibitor of xanthine oxidase, though experimental verification and determination of its inhibitory constant (Ki) would be necessary to confirm this hypothesis.
Natural Occurrence and Metabolite Studies of Related Benzaldehydes
Isolation from Microorganisms (e.g., Fungal Metabolites from Grifola frondosa, Phlebiopsis gigantea, Penicillium baarnense)
Benzaldehydes and related phenolic compounds are secondary metabolites found in a variety of microorganisms. nih.govnih.gov Fungi, in particular, are prolific producers of these diverse bioactive molecules. nih.gov
Phlebiopsis gigantea : This saprophytic basidiomycete fungus is utilized as a biocontrol agent against root rot. nih.gov Chemical investigations of its secondary metabolites have led to the isolation of several compounds, including o-orsellinaldehyde (2,4-dihydroxy-6-methylbenzaldehyde), a compound structurally very similar to this compound. nih.govnih.govresearchgate.net This aldehyde was isolated from liquid cultures of the fungus and was found to possess some antifungal activity. nih.govnih.govresearchgate.net
Grifola frondosa : Commonly known as the Maitake mushroom, Grifola frondosa is a well-known edible and medicinal fungus. nih.govmdpi.com It produces a wide array of bioactive molecules, including polysaccharides and various small organic phenolic compounds. nih.govmdpi.comnih.gov While studies have identified components like chlorogenic acid, naringin, and hesperidin (B1673128) in its extracts, the specific isolation of this compound from this fungus is not explicitly reported in the reviewed literature. nih.gov
Penicillium baarnense : The genus Penicillium is renowned for its ability to produce a vast diversity of secondary metabolites, including the famous antibiotic penicillin and various polyketides. nih.gov Fungi from this genus are often studied as "cell factories" for producing bioactive compounds. nih.gov While specific metabolite analysis of P. baarnense is not detailed, other Penicillium species have been shown to produce a range of metabolites, including sorbicillinoids and other polyketide-derived molecules, indicating the biosynthetic potential for producing simple benzaldehydes within this genus. nih.gov
Table 1: Selected Benzaldehyde Analogs and Related Metabolites from Fungi
| Compound Name | Fungal Source | Reference |
|---|---|---|
| o-Orsellinaldehyde | Phlebiopsis gigantea | nih.gov, nih.gov |
| General Phenolic Compounds | Grifola frondosa | nih.gov, mdpi.com |
Biosynthetic Pathways and Precursors
The biosynthesis of hydroxybenzaldehydes in microorganisms primarily follows two major pathways: the shikimic acid/phenylpropanoid pathway and the polyketide pathway.
The shikimic acid pathway is a crucial metabolic route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds in plants and microorganisms. innovareacademics.in Phenylalanine can be converted to cinnamic acid, which then serves as a precursor for a wide variety of phenylpropanoids, including benzaldehydes. innovareacademics.in For a related compound, 2-hydroxy-4-methoxybenzaldehyde, the phenylpropanoid pathway is considered a key route. innovareacademics.in
The polyketide pathway is another fundamental route for generating a vast array of secondary metabolites in fungi. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a linear polyketide chain. This chain then undergoes cyclization and subsequent modifications (such as aromatization, oxidation, and reduction) to yield diverse aromatic structures. The isolation of o-orsellinaldehyde, a known polyketide, from Phlebiopsis gigantea strongly suggests that the polyketide pathway is a viable route for the biosynthesis of substituted benzaldehydes in fungi. nih.gov It is plausible that this compound is also synthesized via this pathway, originating from a polyketide precursor that undergoes specific cyclization and tailoring reactions.
Table 2: List of Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₉H₁₀O₂ |
| o-Orsellinaldehyde | 2,4-dihydroxy-6-methylbenzaldehyde | C₈H₈O₃ |
| 2-hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ |
| Luteolin | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one | C₁₅H₁₀O₆ |
| Apigenin | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | C₁₅H₁₀O₅ |
| Naringin | (2S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | C₂₇H₃₂O₁₄ |
| Hesperidin | (2S)-7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | C₂₈H₃₄O₁₅ |
| Chlorogenic acid | (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid | C₁₆H₁₈O₉ |
| Xanthine | 3,7-dihydropurine-2,6-dione | C₅H₄N₄O₂ |
| Hypoxanthine | 1,7-dihydropurin-6-one | C₅H₄N₄O |
| Uric Acid | 7,9-dihydro-1H-purine-2,6,8(3H)-trione | C₅H₄N₄O₃ |
| Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid | C₉H₁₁NO₂ |
| Cinnamic acid | (E)-3-phenylprop-2-enoic acid | C₉H₈O₂ |
| Acetyl-CoA | S-(2-(acetylamino)ethyl) ethanethioate | C₂₃H₃₈N₇O₁₇P₃S |
Computational Chemistry and Theoretical Studies of 2 Hydroxy 4,6 Dimethylbenzaldehyde
Electronic Structure Calculations (e.g., DFT, TD-DFT)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Hydroxy-4,6-dimethylbenzaldehyde, researchers would typically employ Density Functional Theory (DFT) with a suitable functional (like B3LYP) and basis set (such as 6-311++G(d,p)) to perform geometry optimization and find the molecule's lowest energy state.
From this optimized structure, a wealth of electronic properties can be calculated:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential across the molecule's surface. This map identifies electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this molecule, negative potential would be expected around the oxygen atoms of the hydroxyl and aldehyde groups, while positive potential would be located near the hydrogen atoms.
Spectroscopic Properties: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating excitation energies and oscillator strengths. This allows for a theoretical comparison with experimentally measured spectra.
Table 1: Illustrative Global Reactivity Descriptors (Based on a study of 4-hydroxybenzaldehyde) This table demonstrates the type of data that would be generated from DFT calculations. The values below are for a similar molecule, 4-hydroxybenzaldehyde (B117250), and are for illustrative purposes only.
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.58 |
| LUMO Energy | ELUMO | -1.82 |
| Energy Gap | ΔE | 4.76 |
| Chemical Potential | µ | -4.20 |
| Chemical Hardness | η | 2.38 |
| Electrophilicity Index | ω | 3.70 |
Data sourced from a DFT study on 4-hydroxybenzaldehyde for illustrative purposes.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. This method is essential in drug discovery for identifying potential biological targets and understanding mechanisms of action.
A typical molecular docking study would involve:
Preparation of Ligand and Receptor: The 3D structure of this compound would be optimized. A protein target would be selected, and its 3D crystal structure obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the protein's active site, and various conformations and orientations would be sampled.
Analysis of Results: The simulations produce a binding score (e.g., in kcal/mol) indicating the predicted binding affinity. The most favorable binding poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.
Although no specific docking studies exist for this compound, related research on other substituted benzaldehydes has explored their potential as inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting where and how a molecule is likely to react. The electronic properties derived from DFT calculations are central to this analysis.
Reactivity Sites: The Molecular Electrostatic Potential (MEP) and Fukui functions can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms and the aromatic ring are expected to be key reactive areas.
Reaction Mechanism Studies: To understand a specific chemical transformation, researchers can model the entire reaction pathway. This involves calculating the geometries and energies of reactants, transition states, intermediates, and products. The resulting energy profile reveals the activation energy for each step, allowing chemists to determine the most favorable reaction mechanism and predict reaction rates. For example, studies on similar phenols have investigated their reactivity in reactions like the Biginelli condensation.
Conformational Analysis and Molecular Dynamics Simulations
Molecules that are not rigid can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers of a molecule.
Conformational Search: For this compound, this would involve systematically rotating the single bonds, such as the C-C bond connecting the aldehyde group to the ring and the C-O bond of the hydroxyl group. A potential energy surface scan is performed to identify all energy minima, which correspond to stable conformers. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, often placed in a solvent box (like water), would provide insights into its dynamic behavior. This can reveal how the molecule interacts with its environment, its flexibility, and how it samples different conformational states in solution, which is crucial for understanding its behavior in a biological context.
While these computational methods are well-established, their specific application to this compound awaits investigation by the scientific community.
Applications of 2 Hydroxy 4,6 Dimethylbenzaldehyde in Materials Science
Development of Functional Materials and Polymers
2-Hydroxy-4,6-dimethylbenzaldehyde serves as a versatile monomer for the synthesis of functional polymers, primarily through the formation of Schiff bases (imines). The condensation reaction between the aldehyde group of this compound and the primary amino groups of various monomers leads to the formation of poly(azomethine)s, also known as Schiff base polymers.
The general synthesis of these polymers involves the polycondensation of this compound with aromatic or aliphatic diamines. researchgate.net The resulting polymers incorporate the 2-hydroxy-4,6-dimethylphenyl moiety as a repeating unit, which can influence the final properties of the material, such as thermal stability, solubility, and chelating ability. The presence of the hydroxyl group ortho to the imine bond can lead to intramolecular hydrogen bonding, which enhances the planarity and rigidity of the polymer chain.
Furthermore, the immobilization of benzaldehyde (B42025) derivatives, including hydroxybenzaldehydes, onto existing polymer backbones is a strategy to create antimicrobial polymers. researchgate.net While not specifically detailing this compound, the principle suggests its potential in creating bioactive materials by leveraging the known antimicrobial properties of phenolic compounds. researchgate.net The synthesis of Schiff base polymers by reacting a diamine with a dialdehyde (B1249045) is a common method to produce materials with applications in various fields, including infrared stealth technology. rsc.org
Table 1: Examples of Diamines for Schiff Base Polymerization with this compound
| Diamine | Potential Polymer Properties |
| Ethylenediamine | Aliphatic spacer, potential for flexible polymers |
| Hexamethylenediamine | Longer aliphatic spacer, increased flexibility |
| p-Phenylenediamine | Aromatic spacer, enhanced thermal stability and rigidity |
| 4,4'-Oxydianiline | Aromatic ether linkage, potential for improved solubility and processability |
Precursors for Electronic and Optical Materials
Schiff bases derived from substituted salicylaldehydes, such as this compound, are widely investigated for their potential in electronic and optical materials. The formation of metal complexes with these Schiff base ligands can yield materials with interesting photoluminescent and electronic properties. nih.govnih.govresearchgate.net
The coordination of metal ions with the Schiff base ligand, typically through the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group, can lead to the formation of stable metal complexes. mdpi.com The electronic properties of these complexes are influenced by the nature of the metal ion and the substituents on the salicylaldehyde (B1680747) moiety. The methyl groups and the hydroxyl group in this compound can modulate the electron density of the aromatic system, thereby affecting the energy levels of the molecular orbitals and, consequently, the optical and electronic properties of the resulting materials. researchgate.net
Schiff bases and their metal complexes are explored for applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). researchgate.netresearchgate.net The development of materials with tunable emission colors and high quantum efficiencies is a key area of research. While specific data for this compound is not abundant, studies on analogous Schiff bases from other substituted hydroxybenzaldehydes provide insights into their potential. For instance, the introduction of different substituents on the aniline (B41778) ring of a Schiff base derived from 4-hydroxy benzaldehyde has been shown to influence the optical band gap and other optoelectronic parameters. researchgate.net
Table 2: Potential Optical Properties of Materials Derived from this compound
| Material Type | Potential Property | Influencing Factors |
| Schiff Base Ligand | Fluorescence, UV-Vis Absorption | Solvent polarity, molecular aggregation |
| Metal-Schiff Base Complex | Luminescence, Phosphorescence | Nature of the metal ion, ligand-to-metal charge transfer |
| Polymer Film | Optical Band Gap, Refractive Index | Polymer chain packing, presence of conjugated systems |
Building Blocks for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. researchgate.net They are synthesized from organic building blocks linked by strong covalent bonds. Aldehydes are common monomers used in the synthesis of imine-linked COFs, which are known for their good stability. rsc.org
This compound, with its aldehyde functionality, can theoretically serve as a building block for the construction of COFs. In a typical synthesis, it would be reacted with a multitopic amine, such as a triamine or tetraamine, under solvothermal conditions to form a crystalline, porous network. The geometry of the amine building block and the reaction conditions would dictate the topology and properties of the resulting COF.
The presence of the hydroxyl and methyl groups on the benzaldehyde unit can influence the properties of the COF. The hydroxyl group can participate in hydrogen bonding, which may affect the stacking of the 2D layers in the COF structure. The methyl groups can modify the pore environment and the framework's interaction with guest molecules. While specific COFs based on this compound are not yet widely reported, the general principles of COF synthesis using substituted aldehydes are well-established. rsc.orgresearchgate.netgoogle.com For instance, benzaldehyde itself has been used as a modulator in the synthesis of imine-linked COFs to enhance their crystallinity and porosity. rsc.org
Role in the Synthesis of Organic Dyes and Pigments
This compound can be utilized as a key component in the synthesis of organic dyes and pigments, particularly azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are the largest class of synthetic colorants. rsc.org
The synthesis of an azo dye typically involves two main steps: diazotization and coupling. biointerfaceresearch.com In this context, an aromatic amine is first converted into a diazonium salt. This diazonium salt then acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound. This compound, with its electron-donating hydroxyl and methyl groups, can act as an excellent coupling component.
The hydroxyl group strongly activates the aromatic ring for electrophilic substitution, directing the azo coupling to the position ortho or para to it. The methyl groups also contribute to the activation of the ring. The resulting azo dye would incorporate the 2-hydroxy-4,6-dimethylphenyl moiety, and the specific color of the dye would be determined by the entire conjugated system, including the substituents on both aromatic rings of the azo compound. By varying the aromatic amine used for diazotization, a wide range of colors can be achieved. researchgate.netmdpi.com
Furthermore, the Schiff bases derived from this compound can themselves be colored compounds and find applications as dyes or pigments. nih.gov The formation of metal complexes with these Schiff base dyes can further modify their color and fastness properties.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Findings Pertaining to 2-Hydroxy-4,6-dimethylbenzaldehyde
Academic and commercial research has established the fundamental chemical identity and properties of this compound. It is recognized as a distinct chemical entity with the molecular formula C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol . sigmaaldrich.comsigmaaldrich.com The compound is cataloged with the CAS Number 1666-02-0. sigmaaldrich.com Its formal IUPAC name is this compound. sigmaaldrich.com
The primary contribution of existing research has been its synthesis and availability as a chemical reagent for various research and development purposes. It is typically supplied as a solid with a purity of around 95% and requires storage in an inert atmosphere at temperatures between 2-8°C. sigmaaldrich.com While specific, high-yield synthetic pathways dedicated to this isomer are not extensively detailed in broad literature, general knowledge of phenolic chemistry suggests it can be derived from precursors such as 3,5-Dimethylphenol through formylation reactions. chemsrc.com
The key physicochemical properties of this compound are summarized in the interactive table below.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1666-02-0 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₀O₂ | sigmaaldrich.com |
| Molecular Weight | 150.17 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity (Typical) | 95% | sigmaaldrich.com |
| Storage Temperature | 2-8°C (Inert atmosphere) | sigmaaldrich.com |
Identification of Unresolved Research Questions and Methodological Challenges
Despite its availability, the academic literature on this compound is sparse, leaving numerous research questions unanswered. The biological activities and potential applications of this compound remain almost entirely unexplored, in stark contrast to its isomers like 2-hydroxy-4-methoxybenzaldehyde (B30951), which has been studied for its antimicrobial and anti-inflammatory properties. frontiersin.orgresearchgate.net
Key Unresolved Research Questions:
What are the specific biological activities of this compound? Does it possess any antimicrobial, antifungal, antioxidant, or anti-inflammatory properties?
What are its potential applications in medicinal chemistry or as a building block for more complex bioactive molecules?
Can this compound be used as a monomer for the synthesis of novel polymers, such as polyesters or polyurethanes, similar to other phenolic aldehydes? mdpi.com
What is its complete and validated spectroscopic profile (NMR, IR, MS, UV-Vis) to serve as a standard reference for future studies?
Methodological Challenges:
Selective Synthesis: A significant challenge in the synthesis of substituted phenolic aldehydes is achieving high regioselectivity. Methodologies for the formylation of 3,5-dimethylphenol need to be optimized to favor the formation of the 2-hydroxy-4,6-dimethyl isomer over other potential products, ensuring high yield and purity. General methods like the Reimer–Tiemann reaction often yield mixtures of isomers and require energy-intensive purification steps. researchgate.net
Characterization and Purity Confirmation: The lack of comprehensive, publicly available analytical data presents a challenge. Researchers may need to undertake extensive characterization, as some suppliers provide the product on an "as-is" basis, where the buyer assumes responsibility for confirming its identity and purity. sigmaaldrich.com
Bioassay Solubility and Stability: As with many phenolic compounds, issues of solubility in aqueous media for biological assays and stability under physiological conditions may present methodological hurdles that need to be addressed.
Prospective Avenues for Future Research and Interdisciplinary Collaborations
The existing gaps in knowledge surrounding this compound offer a rich field for future scientific inquiry. The following avenues represent promising directions for research.
Prospective Research Avenues:
Synthetic Chemistry: Development of novel, efficient, and highly selective catalytic methods for the synthesis of this compound. This could include exploring both chemical and enzymatic (biocatalytic) routes. nih.gov
Pharmacological and Biological Screening: A comprehensive screening of the compound's biological activities is a high-priority research area. Drawing parallels from its structural analogs, initial studies could focus on its potential as an antifungal, antibacterial, or antioxidant agent. frontiersin.org
Polymer and Materials Science: Investigation into the use of this compound as a bio-based monomer. Its bifunctional nature (aldehyde and hydroxyl groups) makes it a candidate for creating new phenolic resins, polyesters, and polyurethanes with potentially unique thermal and mechanical properties. mdpi.com
Analytical Chemistry: A thorough analytical characterization using modern spectroscopic and chromatographic techniques to establish a definitive reference dataset for the compound. This would facilitate its identification and quantification in various matrices.
Interdisciplinary Collaborations:
Organic Chemists and Biochemists: Collaboration to explore chemo-enzymatic synthesis pathways, which could offer higher selectivity and more environmentally benign production methods.
Analytical Chemists and Pharmacologists: Joint efforts to develop and validate methods for quantifying the compound in biological systems and to subsequently perform detailed structure-activity relationship (SAR) studies.
Material Scientists and Chemical Engineers: A partnership to design, synthesize, and characterize new polymers derived from this compound and to evaluate their potential for commercial applications, contributing to the development of sustainable materials.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-Hydroxy-4,6-dimethylbenzaldehyde, and how are they experimentally determined?
- Answer : The compound (CAS 1666-02-0) is structurally characterized by its aldehyde and hydroxyl groups on a dimethyl-substituted benzene ring. Key properties include solubility, melting point, and spectral data (e.g., NMR, IR). Solubility can be tested via gravimetric analysis in polar/non-polar solvents. Melting point determination using a capillary apparatus ensures purity. Spectroscopic methods like -NMR (δ ~10 ppm for aldehyde protons) and IR (stretching at ~1680 cm for C=O) confirm functional groups. Stability under varying pH and temperature should be assessed via accelerated degradation studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : While specific toxicological data for this compound may be limited, general aldehyde-handling protocols apply:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks. Respiratory protection (e.g., NIOSH-approved masks) is advised for prolonged exposure .
- Storage : Keep in tightly sealed containers at 2–8°C, away from oxidizing agents and moisture .
- Emergency Measures : For eye exposure, flush with water for 15 minutes; for skin contact, wash with soap and water .
Q. How is this compound typically synthesized, and what are common purification methods?
- Answer : A common route involves Friedel-Crafts alkylation of 2-hydroxybenzaldehyde with methylating agents (e.g., methyl chloride) under acidic conditions. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated by HPLC (C18 column, UV detection at 254 nm) and melting point consistency .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?
- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization. Molecular docking (AutoDock Vina) identifies potential binding interactions with biological targets (e.g., enzymes). For example, methyl and hydroxyl groups influence hydrogen bonding and steric effects, which can be optimized for antimicrobial or anticancer activity .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Answer : Discrepancies may arise from impurities or solvent polarity variations. To standardize:
- Controlled Solvent Systems : Use USP-grade solvents (e.g., DMSO, ethanol) and measure solubility via saturation shake-flask method at 25°C.
- Analytical Validation : Quantify dissolved compound via UV-Vis spectroscopy (calibration curve at λ ~280 nm).
- Statistical Analysis : Compare results across multiple batches using ANOVA to identify outliers .
Q. How can this compound be utilized in coordination chemistry, and what analytical techniques validate its metal complexes?
- Answer : The compound acts as a bidentate ligand via its hydroxyl and aldehyde groups. Synthesis involves refluxing with metal salts (e.g., Cu(II), Fe(III)) in ethanol. Characterization methods include:
- Single-Crystal X-ray Diffraction : Resolves bonding geometry (e.g., octahedral vs. square planar).
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirms stoichiometry (e.g., [ML] complexes).
- Magnetic Susceptibility : Determines electronic configuration (e.g., paramagnetism in Cu(II)) .
Q. What mechanistic insights explain low yields in the synthesis of this compound derivatives under acidic conditions?
- Answer : Competing side reactions (e.g., aldol condensation or over-methylation) may reduce yields. Mitigation strategies:
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
- Catalyst Optimization : Replace Brønsted acids (e.g., HSO) with Lewis acids (e.g., FeCl) to enhance regioselectivity.
- Temperature Control : Lower reaction temperatures (0–5°C) suppress side reactions .
Methodological Notes
- Advanced Techniques : Emphasized DFT, docking, and crystallography for mechanistic studies .
- Safety Compliance : Aligned with OSHA and GHS standards for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
